![molecular formula C15H11N7O3 B2494975 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034368-07-3](/img/structure/B2494975.png)

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

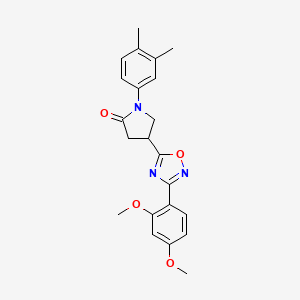

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The general structure of this compound is RNC(=O)R’, where R and R’ represent benzene rings .

Synthesis Analysis

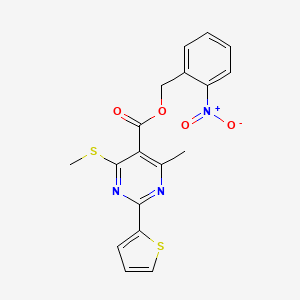

ODZ101, a synthetic compound related to this structure, was first synthesized by Nakao et al. in 2014. The multistep synthesis process involves the reaction of 3-aminocrotonic acid with benzoyl chloride, followed by cyclization with hydrazine hydrate and condensation with 2-chloro-1-nitrobenzene. The resulting product is then purified using column chromatography.

Molecular Structure Analysis

The molecular formula of ODZ101 is C16H14N6O3. It is a white to off-white crystalline powder with a molecular weight of 384.41 g/mol.

Chemical Reactions Analysis

ODZ101 has been studied for its potential pharmacological and biological activities. It is a highly potent and selective inhibitor of histone methyltransferase EZH2. Dysregulation of EZH2 function correlates with certain malignancies, making it a key candidate oncology target for pharmacological intervention. ODZ101 demonstrates robust antitumor effects and is currently in Phase I clinical trials .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, such as the one present in “AKOS025327944,” have shown promising antiviral properties . For instance:

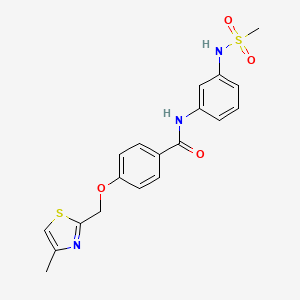

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives have been investigated for their anti-inflammatory and analgesic effects. For example:

- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1 H -indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed both anti-inflammatory and analgesic activities .

Potential Use in Formyl Peptide Receptor Agonists

The 2-oxo-1,2-dihydropyridine-3-carboxamide moiety found in “AKOS025327944” serves as a structural unit in formyl peptide receptor agonists. These compounds are used in the treatment of rheumatoid arthritis, adenosine A2B receptor antagonists, and inhibitors of monopolar spindle 1 (MPS1) and Aurora kinase .

Quasi-Resonant Flyback Converters

The compound “F6524-1343” belongs to the STR-F6600 series, designed for off-line quasi-resonant flyback converters. These devices integrate primary control and drive circuits with discrete avalanche-rated power MOSFETs. They find applications in battery chargers, set-top boxes, televisions, monitors, and industrial power supply units .

Fluorescent Protein Research

While not directly related to “AKOS025327944,” fluorescent proteins (FPs) play a crucial role in biological research. FPs, including green fluorescent protein (GFP) and its derivatives, are widely used for imaging and tracking cellular processes .

Mecanismo De Acción

ODZ101 inhibits EZH2, the catalytic engine of the PRC2 complex. PRC2 plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3. Dysregulation of PRC2 function is associated with poor prognosis in certain malignancies. The compound’s co-crystal structure with the human PRC2 complex has been disclosed .

Propiedades

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7O3/c23-11-6-9(2-4-16-11)13-20-12(25-21-13)8-18-15(24)10-7-19-22-5-1-3-17-14(10)22/h1-7H,8H2,(H,16,23)(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBPGTAYUDCEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2494896.png)

![2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2494902.png)

![N-(2-fluorophenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2494906.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile](/img/structure/B2494908.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2494911.png)

![N-(3-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2494913.png)

![5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2494914.png)

![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)